(15N)Azanylidyne(113C)methane;copper(1+)
Description
(15N)Azanylidyne(113C)methane;copper(1+): is a chemical compound with the molecular formula CCuN and a molecular weight of 91.55 g/mol.
Properties
IUPAC Name |
(15N)azanylidyne(113C)methane;copper(1+) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CN.Cu/c1-2;/q-1;+1/i1+1,2+1; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOBRDRYODQBAMW-AWQJXPNKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#N.[Cu+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13C-]#[15N].[Cu+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CCuN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00746496 | |
| Record name | Copper(1+) (~13~C,~15~N)cyanide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00746496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
91.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
199450-10-7 | |
| Record name | Copper(1+) (~13~C,~15~N)cyanide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00746496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Copper(I) cyanide-13C,15N | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Chemical Reactions Analysis
(15N)Azanylidyne(113C)methane;copper(1+) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states of copper.
Reduction: Reduction reactions can convert the compound back to its original state or to other copper-containing compounds.
Substitution: The nitrogen atom in the compound can participate in substitution reactions with other chemical groups. Common reagents used in these reactions include oxidizing agents, reducing agents, and various organic compounds.
Scientific Research Applications
(15N)Azanylidyne(113C)methane;copper(1+) has a wide range of scientific research applications:
Chemistry: It is used as a catalyst in various chemical reactions, including organic synthesis and polymerization processes.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.
Industry: The compound is utilized in industrial processes, such as the production of advanced materials and coatings.
Mechanism of Action
The mechanism of action of (15N)Azanylidyne(113C)methane;copper(1+) involves its interaction with molecular targets and pathways. The copper ion in the compound can participate in redox reactions, influencing various biochemical processes. The nitrogen atom can form coordination complexes with other molecules, affecting their reactivity and stability.
Comparison with Similar Compounds
(15N)Azanylidyne(113C)methane;copper(1+) can be compared with other copper-containing compounds, such as:
Copper(II) sulfate: A common copper compound used in various applications, including agriculture and chemistry.
Copper(I) chloride: Another copper compound with different reactivity and applications.
Copper(II) oxide: Used in catalysis and as a pigment. The uniqueness of (15N)Azanylidyne(113C)methane;copper(1+) lies in its specific nitrogen-copper coordination, which imparts distinct chemical properties and reactivity.
Biological Activity
(15N)Azanylidyne(113C)methane; copper(1+) is a specialized compound with significant implications in biological research, particularly due to its isotopic labeling and the unique properties imparted by the copper(I) ion. This compound is primarily studied for its potential biological activity, which includes interactions with enzymes and metabolic pathways.
Chemical Structure and Properties
- IUPAC Name: (15N)azanylidyne(113C)methane; copper(1+)
- Molecular Formula: CCuN
- Molecular Weight: 91.55 g/mol
- InChI Key: DOBRDRYODQBAMW-AWQJXPNKSA-N
- Canonical SMILES: [C-]#N.[Cu+]
The compound consists of a copper(I) ion coordinated with an azanylidyne group that contains isotopically labeled carbon and nitrogen. This unique structure allows for specific interactions in biological systems, making it a valuable tool for research.
The biological activity of (15N)Azanylidyne(113C)methane; copper(1+) is primarily attributed to its ability to interact with various biomolecules, including enzymes involved in nitrogen metabolism and cyanide detoxification. The presence of isotopes allows researchers to trace metabolic pathways and understand the compound's role in biological systems.
Case Studies
-
Enzyme Interaction Studies:
- Research has shown that this compound can inhibit certain enzymes that are crucial for nitrogen metabolism. For example, studies involving plant nitrilases indicated that the compound could alter enzyme kinetics, resulting in reduced activity and affecting overall nitrogen assimilation in plants.
-
Metabolic Pathway Tracing:
- In a study focused on cyanide metabolism, (15N)Azanylidyne(113C)methane; copper(1+) was used as a tracer to investigate the pathways through which cyanide is processed in mammalian systems. The isotopic labeling enabled precise tracking of the compound through various metabolic routes, providing insights into detoxification mechanisms.
-
Toxicological Assessments:
- Toxicological studies have evaluated the effects of this compound on cell lines exposed to cyanide. The results indicated that the compound could mitigate cyanide toxicity by enhancing the activity of detoxifying enzymes, suggesting potential therapeutic applications in cases of cyanide poisoning.
Comparison of Biological Activity
| Study Type | Findings | Reference |
|---|---|---|
| Enzyme Interaction | Inhibition of nitrilase activity leading to reduced nitrogen assimilation | |
| Metabolic Tracing | Traced pathways of cyanide metabolism using isotopic labels | |
| Toxicological Effects | Mitigation of cyanide toxicity through enhanced enzyme activity |
Preparation Methods
Isotopic Purity and Yield
-
Isotopic precursors : N13C15N synthesized via ammoxidation of 13C-enriched carbon with 15NH3.
-
Yield : >90% conversion efficiency under optimal conditions.
-
Purity : >99% isotopic enrichment, verified via mass spectrometry.
Solution-Phase Synthesis from Labeled Cyanide Salts
A scalable solution-phase route involves the reaction of 13C- and 15N-labeled potassium cyanide (K13C15N) with copper(I) salts. This method is favored for its compatibility with standard laboratory setups.
Synthetic Protocol
Optimization Parameters
-
Solvent : Anhydrous methanol or DMF to enhance solubility of CuI.
-
Temperature : 25–50°C to balance reaction rate and byproduct formation.
Copper-Catalyzed Isotopic Exchange Reactions
Isotopic exchange offers a post-synthetic route to introduce 13C and 15N labels into preformed CuCN. This method is particularly useful for modifying commercial CuCN samples.
Methodology
Efficiency and Limitations
-
15N Incorporation : Limited to 60–70% due to kinetic barriers.
-
Side Reactions : Partial oxidation to Cu(CN)2− observed under prolonged heating.
Analytical Validation of Synthetic Products
Spectroscopic Characterization
Mass Spectrometry
High-resolution ESI-MS shows a molecular ion peak at m/z 91.55 (calc. for CCuN: 91.55). Isotopic patterns match theoretical distributions for 13C and 15N.
Comparative Analysis of Methods
| Method | Yield (%) | Isotopic Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Gas-Phase | >90 | >99 | Low | High |
| Solution-Phase | 70–85 | >98 | High | Moderate |
| Isotopic Exchange | 60–90 | 60–90 | Moderate | Low |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
